1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose
Description
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose (CAS: 171721-00-9) is a fluorinated carbohydrate derivative with significant applications in synthetic organic chemistry, particularly as a precursor for nucleoside analogs and fluorinated sugars used in drug development . Its molecular formula is C₂₆H₂₁FO₇, with a molecular weight of 464.44 g/mol . The compound features a benzoyl-protected arabinofuranose backbone, where the hydroxyl groups at positions 1, 3, and 5 are substituted with benzoyl esters, and the 2-position is replaced by a fluorine atom. This structural modification enhances its stability and reactivity in glycosylation reactions, making it valuable for synthesizing fluorinated bioactive molecules .
Properties
IUPAC Name |
[(2S,3S,4R,5S)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAHVPNLVYCSAN-MSZDEVHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination-Fluorination Exchange
An alternative route involves converting the 2-hydroxyl group to a bromide intermediate, followed by fluoride displacement. This method is less common but useful for substrates sensitive to direct fluorination.
Procedure :
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Treat 1,3,5-tri-O-benzoyl-alpha-L-ribofuranose with 30% HBr in acetic acid for 24 hours.
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Isolate the 2-bromo intermediate and react with silver fluoride (AgF) in acetonitrile at reflux.
This method achieves moderate yields (65–70%) but requires handling corrosive HBr, complicating scalability.
Benzoylation Strategies for Hydroxyl Protection
Prior to fluorination, the hydroxyl groups at the 1, 3, and 5 positions of arabinofuranose must be protected to prevent unwanted side reactions. Benzoylation is preferred due to its stability under fluorination conditions.
Stepwise Benzoylation
Traditional approaches employ sequential benzoylation using benzoyl chloride (BzCl) in pyridine.
Procedure :
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Dissolve L-arabinofuranose in pyridine and cool to 0°C.
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Add BzCl sequentially to the 1-, 3-, and 5-hydroxyl groups, monitoring via TLC.
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Quench with methanol, extract with ethyl acetate, and purify by recrystallization.
Challenges :
One-Pot Benzoylation
Recent advancements utilize catalytic dimethylaminopyridine (DMAP) to accelerate benzoylation in a single step.
Procedure :
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Suspend L-arabinofuranose in dichloromethane with DMAP (0.1 equiv).
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Add BzCl (3.2 equiv) and stir at room temperature for 12 hours.
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Wash with dilute HCl, dry, and evaporate to obtain the tri-O-benzoylated product.
This method achieves 90–92% yield with minimal byproducts, significantly improving efficiency.
Enzymatic and Chemoenzymatic Approaches
Enzymatic methods offer greener alternatives by leveraging kinases and phosphorylases to generate intermediates for subsequent chemical transformations.
Cascade Enzymatic Synthesis
A notable chemoenzymatic route involves:
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Phosphorylation : Convert 2-deoxy-2-fluoro-D-arabinose to 2-deoxy-2-fluoro-D-arabinofuranose-5-phosphate using ribokinase.
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Isomerization : Utilize phosphopentomutase (PPN) to produce 2-deoxy-2-fluoro-alpha-D-arabinofuranose-1-phosphate (2FAra-1P).
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Glycosylation : Condense 2FAra-1P with purine bases (e.g., 2-chloroadenine) via purine nucleoside phosphorylase (PNP).
Advantages :
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Avoids harsh reagents, enhancing functional group compatibility.
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Achieves 67% yield for clofarabine precursor, demonstrating industrial viability.
Limitations :
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Enzyme availability and cost may restrict large-scale applications.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal fluorination occurs in dichloromethane at 40–50°C, balancing reaction rate and reagent stability. Polar aprotic solvents (e.g., DMF) accelerate benzoylation but risk hydrolysis.
Purification Techniques
Silica gel chromatography remains standard, though recrystallization from ethanol/water mixtures improves purity for crystalline intermediates.
Analytical Validation and Characterization
Spectroscopic Methods
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The benzoyl groups can be hydrolyzed to yield the free hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis of benzoyl groups.
Oxidation/Reduction: Oxidizing agents like PCC (Pyridinium chlorochromate) or reducing agents like sodium borohydride can be used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Hydrolysis Products: Free hydroxyl groups are obtained after hydrolysis.
Oxidation/Reduction Products: Oxidized or reduced forms of the compound.
Scientific Research Applications
Antiviral Activity
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose serves as a crucial building block for synthesizing antiviral nucleosides. Its derivatives have shown promising activity against various viruses:
- HIV : Research indicates that derivatives derived from this compound can inhibit HIV replication effectively. For instance, a synthesized derivative exhibited an IC50 value of 10 nM against reverse transcriptase, demonstrating potent antiviral properties .
- Hepatitis B Virus (HBV) : The fluorine atom in the 2-position enhances the binding affinity to viral polymerases, crucial for blocking viral RNA synthesis .
Case Study Example
A notable study focused on synthesizing 2'-fluoro-2'-deoxy-beta-D-arabinofuranosyl nucleosides from this compound. The study highlighted its effectiveness against HIV and other viruses, showcasing its potential as a therapeutic agent .
Material Science Applications
In addition to its pharmaceutical uses, this compound has been explored for applications in material science:
- Organic Light-Emitting Diodes (OLEDs) : The favorable electronic properties of this compound make it a candidate for use in OLED technology. Its stability and reactivity can be harnessed to develop new materials with enhanced performance characteristics .
Laboratory Synthesis
The synthesis of this compound typically involves:
- Protection of Arabinofuranose : The starting material is arabinofuranose, which is protected with benzoyl groups at the 1, 3, and 5 positions.
- Fluorination : The protected arabinofuranose undergoes fluorination at the 2-position using fluorinating agents like diethylaminosulfur trifluoride (DAST).
- Purification : The final product is purified through recrystallization or chromatography to achieve high purity (>98%) .
Industrial Production
Industrial methods mirror laboratory synthesis but are scaled for larger quantities. Techniques such as large-scale chromatography or crystallization are employed to ensure the compound meets required purity standards .
Mechanism of Action
The mechanism of action of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose involves its conversion into active nucleoside analogs. These analogs can inhibit viral DNA polymerases or interfere with DNA synthesis in cancer cells. The molecular targets include viral enzymes and cellular DNA polymerases, and the pathways involved are related to DNA replication and repair .
Comparison with Similar Compounds
Key Properties:
- Physical Form : Crystalline powder (white) .
- Melting Point: Limited data for the L-isoform; the D-isoform (CAS: 97614-43-2) melts at 76–78°C .
- Solubility : Soluble in chloroform or dichloromethane .
- Storage : Recommended at +4°C .
Comparison with Similar Compounds
The compound is part of a broader family of benzoylated and fluorinated sugars. Below is a detailed comparison with structurally or functionally related derivatives:
Table 1: Comparative Analysis of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose and Analogues
Key Differences and Insights :
Stereochemistry (L vs. D Isoforms): The L-arabinofuranose configuration (target compound) is enantiomeric to the D-arabinofuranose derivative (CAS: 97614-43-2). This difference impacts biological activity, as enzymes often exhibit stereoselectivity . The D-isoform is more widely studied, with established applications in antiviral drug synthesis (e.g., fluorinated nucleosides) .
Substituent Effects :
- Benzoyl vs. Acetyl Groups : Benzoyl esters (as in the target compound) provide greater steric bulk and stability compared to acetyl groups, which are more labile under acidic or basic conditions .
- Fluorine vs. Bromine : Fluorine at the 2-position enhances metabolic stability, while bromine (as in ) increases reactivity in glycosylation reactions.
Physicochemical Properties: The D-arabinofuranose derivative has a well-defined melting point (76–78°C), whereas data for the L-isoform is extrapolated from its enantiomer . Solubility in chlorinated solvents (e.g., chloroform) is consistent across benzoylated derivatives due to hydrophobic benzoyl groups .
Applications: The target L-isoform is less documented in commercial databases compared to the D-isoform, suggesting niche use in specialized enantioselective syntheses . Ribofuranose derivatives (e.g., D-ribofuranose in ) are preferred for antimetabolite synthesis due to their structural similarity to natural ribose.
Biological Activity
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose (commonly referred to as 2-deoxy-2-fluoro-arabinofuranose) is a chemically modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of antiviral and antiproliferative effects. This compound is structurally characterized by the presence of a benzoyl group at the 1, 3, and 5 positions of the arabinofuranose sugar moiety, along with a fluorine substitution at the 2 position, which enhances its stability and bioactivity.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. It has been shown to act as a substrate for RNase H, an enzyme critical in the mechanism of action for various antiviral therapies. Specifically, it has been linked to:
- Inhibition of HIV : The compound has demonstrated effectiveness against both HIV-1 and HIV-2 strains. Studies have shown that it can reduce viral load in infected cells by interfering with viral replication processes .
- Hepatitis Treatment : There is evidence supporting its use in treating hepatitis B and C infections due to its ability to inhibit viral replication .
Antiproliferative Effects
In addition to its antiviral activity, this compound has also shown promise in inhibiting abnormal cellular proliferation:
- Cancer Research : Preliminary studies indicate that derivatives of this compound can inhibit the growth of certain cancer cell lines. The mechanism appears to involve interference with nucleic acid synthesis pathways, leading to apoptosis in malignant cells .
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Benzoylation : The arabinofuranose is treated with benzoyl chloride in the presence of a base.
- Fluorination : The introduction of the fluorine atom at the 2 position enhances the compound's stability and biological activity.
- Characterization : The final product is characterized using techniques such as NMR and mass spectrometry .
Study on Antiviral Properties
A study published in Nucleic Acids Research demonstrated that oligonucleotides incorporating 2-deoxy-2-fluoro-arabinonucleosides showed enhanced binding affinity to RNA targets and improved RNase H activity compared to their deoxynucleoside counterparts. This suggests that modifications like those present in this compound could be crucial for developing effective antiviral therapies .
Cancer Cell Line Inhibition
In vitro studies have indicated that derivatives of this compound can significantly inhibit the proliferation of various cancer cell lines. For instance, a derivative was tested against breast cancer cell lines and showed a dose-dependent reduction in cell viability, suggesting potential applications in cancer therapeutics .
Data Table: Biological Activities
Q & A
Q. What are the key synthetic routes for 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose, and how can yields be optimized?
The synthesis typically involves fluorination of a protected arabinofuranose precursor. A practical approach includes:
- Step 1 : Protection of hydroxyl groups via benzoylation under anhydrous conditions (e.g., using benzoyl chloride and pyridine).
- Step 2 : Selective fluorination at the C2 position using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® .
- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient).
Yield optimization strategies: - Use kinetic control during fluorination to minimize side reactions (e.g., elimination).
- Monitor reaction progress via <sup>19</sup>F NMR to detect intermediates .
Q. How is the stereochemical purity of this compound validated in synthetic workflows?
- Analytical methods :
- <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR : Confirm α-L configuration by comparing coupling constants (e.g., JF,H2 ~48–50 Hz for axial fluorine) .
- Polarimetry : Measure specific rotation ([α]D) against literature values (e.g., +45° to +50° in CHCl3).
- HPLC with chiral columns : Resolve enantiomeric impurities using amylose-based phases .
Q. What role does this compound play in nucleoside analog drug development?
It serves as a critical intermediate for synthesizing fluorinated nucleosides like Clofarabine. The 2-fluoro group enhances metabolic stability and binding affinity to target enzymes (e.g., ribonucleotide reductase) .
Advanced Research Questions
Q. How do isotopic labeling (e.g., <sup>18</sup>F) and fluorination impact pharmacokinetic studies of derivatives?
- Isotopic labeling : Use <sup>18</sup>F-labeled analogs (e.g., [<sup>18</sup>F]-FEAU) for PET imaging to track biodistribution. Challenges include short half-life (109.7 min) and optimizing radiochemical yields via microwave-assisted synthesis .
- Fluorine effects : The electronegativity of fluorine alters hydrogen bonding and lipophilicity, influencing membrane permeability and enzyme interactions. Computational docking studies (e.g., AutoDock Vina) validate these effects .
Q. What computational methods are effective for predicting reaction pathways in benzoylation or fluorination steps?
- Quantum mechanical calculations : Use Gaussian or ORCA to model transition states and identify low-energy pathways for fluorination.
- Reaction path sampling : ICReDD’s approach combines density functional theory (DFT) with experimental data to predict optimal conditions (e.g., solvent polarity, temperature) .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict regioselectivity in benzoylation .
Q. How can conflicting NMR data on fluorinated intermediates be resolved?
- Contradiction example : Discrepancies in <sup>19</sup>F chemical shifts due to solvent polarity or concentration effects.
- Resolution strategies :
Q. What analytical challenges arise in quantifying trace impurities in scaled-up synthesis?
- Impurity profiling : Detect benzoyl migration byproducts (e.g., 3-O-benzoyl isomers) using UPLC-MS with a C18 column (0.1% formic acid/ACN gradient).
- Limit of detection (LOD) : Achieve sub-ppm sensitivity via high-resolution mass spectrometry (HRMS) or <sup>19</sup>F NMR with cryoprobes .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Fluorination
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Fluorinating agent | DAST (1.2 eq.) | 70–75% | |
| Temperature | −20°C to 0°C | Minimizes elimination | |
| Solvent | Anhydrous CH2Cl2 | Prevents hydrolysis |
Q. Table 2. Comparative NMR Data for Stereochemical Validation
| Compound | <sup>19</sup>F δ (ppm) | JF,H2 (Hz) | Configuration |
|---|---|---|---|
| 1,3,5-Tri-O-benzoyl-α-L-arabinofuranose | −118 to −120 | 48–50 | α-L |
| β-D-diastereomer | −115 to −117 | 42–45 | β-D |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
